

A Technical Guide to the Spectroscopic Analysis of Boc-NH-C4-Acid

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Compound of Interest

Compound Name: *Boc-NH-C4-acid*

Cat. No.: *B558653*

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This technical guide provides an in-depth overview of the spectroscopic data for N-Boc-4-aminobutanoic acid (**Boc-NH-C4-acid**), a commonly used building block in medicinal chemistry and peptide synthesis. This document outlines the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, detailed experimental protocols for its synthesis and analysis, and a logical workflow for its characterization.

Spectroscopic Data

The following tables summarize the expected quantitative NMR and MS data for **Boc-NH-C4-acid**. These values are based on typical spectroscopic characteristics of N-Boc protected amino acids and available database information.

¹H NMR Spectroscopic Data

Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (TMS) at 0.00 ppm

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~1.44	Singlet	9H	(CH ₃) ₃ C- (Boc group)
~1.85	Quintet	2H	-CH ₂ -CH ₂ -CH ₂ -
~2.38	Triplet	2H	-CH ₂ -COOH
~3.20	Quartet	2H	NH-CH ₂ -
~4.90	Broad Singlet	1H	-NH-
~11.5	Broad Singlet	1H	-COOH

¹³C NMR Spectroscopic Data

Solvent: Chloroform-d (CDCl₃) Reference: CDCl₃ at 77.16 ppm

Chemical Shift (δ) (ppm)	Assignment
~25.5	-CH ₂ -CH ₂ -CH ₂ -
~28.4	(CH ₃) ₃ C- (Boc group)
~31.5	-CH ₂ -COOH
~39.8	NH-CH ₂ -
~79.5	(CH ₃) ₃ C- (Boc group)
~156.0	-NH-C=O (Boc carbamate)
~178.5	-COOH (Carboxylic acid)

Mass Spectrometry Data

Ionization Mode: Electrospray Ionization (ESI), Positive Mode

m/z	Ion	Notes
204.1230	$[M+H]^+$	Calculated for $C_9H_{18}NO_4^+$
226.1049	$[M+Na]^+$	Calculated for $C_9H_{17}NNaO_4^+$
148.0811	$[M+H-C_4H_8]^+$	Loss of isobutylene (-56 Da) from the Boc group
104.0706	$[M+H-Boc]^+$	Loss of the entire Boc group (-100 Da)
102	$[C_4H_8NO_2]^+$	Prominent fragment ion[1]
57	$[C_4H_9]^+$	tert-butyl cation[1]

Experimental Protocols

Detailed methodologies for the synthesis of **Boc-NH-C4-acid** and its subsequent spectroscopic analysis are provided below.

Synthesis of N-Boc-4-aminobutanoic acid

This protocol describes the protection of the primary amine of 4-aminobutanoic acid using di-tert-butyl dicarbonate (Boc_2O).

Materials:

- 4-aminobutanoic acid (GABA)
- Di-tert-butyl dicarbonate (Boc_2O)
- Sodium hydroxide (NaOH)
- Dioxane
- Water (deionized)
- Hydrochloric acid (HCl), 1 M

- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Dissolve 4-aminobutanoic acid (1.0 eq) in a 1:1 mixture of dioxane and 1 M aqueous NaOH (sufficient to dissolve the starting material).
- Cool the solution to 0 °C in an ice bath.
- Add di-tert-butyl dicarbonate (1.1 eq) to the cooled solution while stirring.
- Allow the reaction mixture to warm to room temperature and stir overnight.[\[2\]](#)
- Concentrate the mixture under reduced pressure to remove the dioxane.
- Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc_2O .
- Acidify the aqueous layer to a pH of 2-3 with 1 M HCl at 0 °C.
- Extract the product into ethyl acetate (3x).
- Combine the organic extracts, wash with brine, and dry over anhydrous MgSO_4 .
- Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography if necessary.

NMR Spectroscopy Protocol

Sample Preparation:

- Accurately weigh 5-25 mg of the dried **Boc-NH-C4-acid** sample for ^1H NMR, or 50-100 mg for ^{13}C NMR.[\[3\]](#)

- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean vial.^[3]
- Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
- Filter the solution through a pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.^[4]
- Cap the NMR tube securely.

Data Acquisition:

- Insert the sample into the NMR spectrometer.
- Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
- Acquire a standard ^1H NMR spectrum.
- For ^{13}C NMR, acquire a proton-decoupled spectrum.
- Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.
- Calibrate the chemical shift scale using the residual solvent peak or an internal standard like TMS.

Mass Spectrometry Protocol (LC-MS)

Sample Preparation:

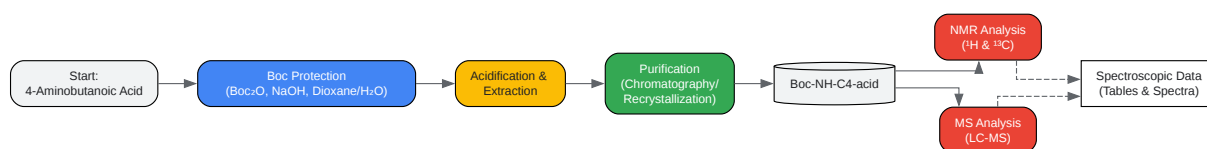
- Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
- Dilute the stock solution to a final concentration of 1-10 $\mu\text{g/mL}$ using the initial mobile phase composition.

Instrumentation and Conditions (ESI-MS):

- Liquid Chromatography (LC):
 - Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 μ m particle size).
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Gradient: A suitable linear gradient, for example, 5% to 95% B over 10 minutes.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5 μ L.
- Mass Spectrometry (MS):
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Capillary Voltage: ~3.5 kV.
 - Source Temperature: ~120 $^{\circ}$ C.
 - MS1 Scan Range: m/z 100 - 500.
 - Data Analysis: Identify the molecular ion peaks (e.g., $[M+H]^+$, $[M+Na]^+$) and characteristic fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of **Boc-NH-C4-acid**.



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Caption: Workflow for the synthesis and spectroscopic characterization of **Boc-NH-C4-acid**.

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References

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